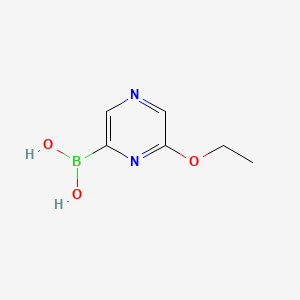
(6-Ethoxypyrazin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Ethoxypyrazin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazine ring with an ethoxy substituent at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethoxypyrazin-2-yl)boronic acid typically involves the reaction of 6-ethoxypyrazine with a boron-containing reagent. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base. The reaction proceeds under mild conditions and is highly efficient .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of boronic acid reagents can help mitigate costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(6-Ethoxypyrazin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The ethoxy group on the pyrazine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions involving the ethoxy group
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols and Ketones: From oxidation reactions.
Substituted Pyrazines: From substitution reactions
Scientific Research Applications
(6-Ethoxypyrazin-2-yl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of (6-Ethoxypyrazin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological molecules, such as enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid with similar reactivity but different structural features.
2-Pyridylboronic Acid: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
(6-Ethoxypyrazin-2-yl)boronic acid is unique due to the presence of the ethoxy group on the pyrazine ring, which can influence its reactivity and interactions with other molecules. This structural feature can provide distinct advantages in specific applications, such as increased stability or selectivity in binding to biological targets .
Properties
Molecular Formula |
C6H9BN2O3 |
|---|---|
Molecular Weight |
167.96 g/mol |
IUPAC Name |
(6-ethoxypyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c1-2-12-6-4-8-3-5(9-6)7(10)11/h3-4,10-11H,2H2,1H3 |
InChI Key |
SRFVZJZGOMRUQP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC(=N1)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


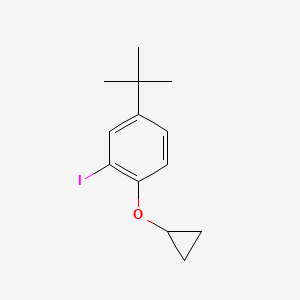
![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)


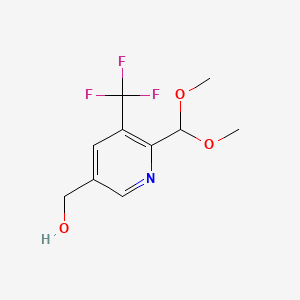
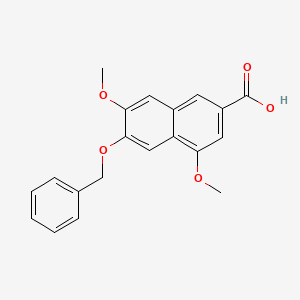
![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)
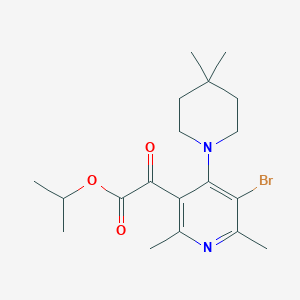

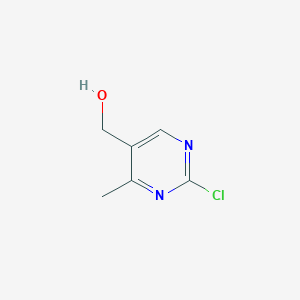
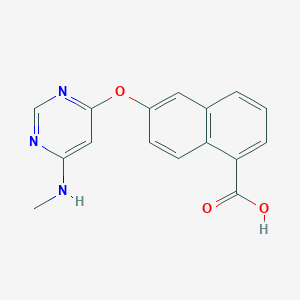
![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)
![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)
